Ac-Ala-OH Ac-Ala-OH N-acetyl-L-alanine is an N-acetyl-L-amino acid that is L-alanine in which one of the hydrogens attached to the nitrogen is replaced by an acetyl group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a L-alanine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-alaninate.
N-Acetyl-L-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-L-alanine has been reported in Drosophila melanogaster, Candida tropicalis, and other organisms with data available.
N-Acetyl-L-alanine is a metabolite found in or produced by Saccharomyces cerevisiae.
immunodominant determinant of acidic surface antigen from culture filtrate of human strain of Staph aureus
Brand Name: Vulcanchem
CAS No.: 97-69-8
VCID: VC21538960
InChI: InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
SMILES: Array
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

Ac-Ala-OH

CAS No.: 97-69-8

Cat. No.: VC21538960

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Ac-Ala-OH - 97-69-8

Specification

Description N-acetyl-L-alanine is an N-acetyl-L-amino acid that is L-alanine in which one of the hydrogens attached to the nitrogen is replaced by an acetyl group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a L-alanine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-alaninate.
N-Acetyl-L-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-L-alanine has been reported in Drosophila melanogaster, Candida tropicalis, and other organisms with data available.
N-Acetyl-L-alanine is a metabolite found in or produced by Saccharomyces cerevisiae.
immunodominant determinant of acidic surface antigen from culture filtrate of human strain of Staph aureus
CAS No. 97-69-8
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name (2S)-2-acetamidopropanoic acid
Standard InChI InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
Standard InChI Key KTHDTJVBEPMMGL-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)O)NC(=O)C

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